Ritonavir - 155213-67-5

Ritonavir

Catalog Number: EVT-289676
CAS Number: 155213-67-5
Molecular Formula: C37H48N6O5S2
Molecular Weight: 720.9 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Ritonavir is a potent inhibitor of Cytochrome P450 3A (CYP3A), a key enzyme involved in the metabolism of many drugs. [] It is classified as a protease inhibitor and is primarily used in research to pharmacologically enhance the activity of other antiretrovirals. [] This enhancement effect stems from Ritonavir's ability to inhibit the breakdown of other drugs, thereby increasing their concentration and duration of action in the body. [] Despite its potent inhibitory effects on CYP3A, paradoxically, Ritonavir can also induce the clinical metabolism and clearance of certain drugs, the mechanism of which is an active area of research. [] One established mechanism of Ritonavir's inducing effects is its ability to stimulate the activity of CYP2B6, another drug-metabolizing enzyme, in human hepatocytes. []

Future Directions
  • Elucidating Inducing Mechanisms: While Ritonavir is primarily known for its inhibitory effects on CYP3A, its ability to induce the metabolism of certain drugs remains poorly understood. [] Further research is needed to uncover the precise mechanisms underlying Ritonavir's inducing effects, which could lead to the development of more effective and safer drug combinations.
  • Optimizing Nanoformulations: The promising results obtained with Ritonavir solid drug nanoparticles warrant further investigation. [] Future research should focus on optimizing these nanoformulations to maximize their therapeutic benefits and explore their clinical applicability. This could lead to improved treatment strategies for various diseases, including HIV/AIDS.
Source and Classification

Ritonavir was first developed by Abbott Laboratories and received approval from the U.S. Food and Drug Administration in 1996. It belongs to the class of drugs known as protease inhibitors, which are crucial in the treatment of HIV. Ritonavir is included in the World Health Organization's Model List of Essential Medicines due to its importance in HIV therapy .

Synthesis Analysis

The synthesis of Ritonavir involves several stages, typically requiring five intermediate steps. A notable process described in patents outlines the use of various solvents and reagents under controlled temperature conditions to optimize yield and minimize environmental impact.

  1. Starting Materials: The synthesis begins with valine condensed with bis-trichloromethyl carbonate.
  2. Solvents: Common solvents include dioxane and dichloromethane, with reactions often conducted at temperatures ranging from -30°C to 80°C.
  3. Intermediate Formation: The process includes multiple stages where different amines are reacted, often using triethylamine as a catalyst, followed by purification steps such as flash chromatography .
Molecular Structure Analysis

Ritonavir has a complex molecular structure characterized by its unique arrangement of atoms. Its chemical formula is C17H26N2O5S, with a molecular weight of approximately 369.46 g/mol. The structure features:

  • Functional Groups: It contains a sulfonamide group, which is critical for its biological activity.
  • Chiral Centers: Ritonavir exhibits stereoisomerism due to multiple chiral centers in its structure.

The three-dimensional conformation plays a vital role in its interaction with HIV protease, influencing its efficacy as an inhibitor .

Chemical Reactions Analysis

Ritonavir participates in various chemical reactions during its synthesis and metabolism:

  • Formation of Intermediates: Key reactions include amine coupling and hydrogenation processes that lead to the formation of the final product.
  • Degradation Pathways: In biological systems, Ritonavir can undergo metabolic transformations primarily through cytochrome P450 enzymes, leading to various metabolites that may also exhibit pharmacological activity .

These reactions are essential for understanding both the synthesis and pharmacokinetics of Ritonavir.

Mechanism of Action

Ritonavir functions as an inhibitor of HIV protease, an enzyme critical for the maturation of HIV. By binding to the active site of the protease, Ritonavir prevents the cleavage of viral polyproteins into functional proteins necessary for viral replication. This inhibition effectively reduces viral load in patients:

Physical and Chemical Properties Analysis

Ritonavir exhibits several notable physical and chemical properties:

  • Solubility: It has poor water solubility, which can limit its bioavailability; hence formulations like nanosuspensions have been developed to enhance solubility.
  • Stability: Ritonavir is sensitive to light and heat, necessitating careful storage conditions to maintain efficacy .
  • Melting Point: The melting point is typically around 38-40°C.

These properties are crucial for formulation development and clinical application.

Applications

Ritonavir is primarily used in combination therapy for HIV/AIDS treatment. Its applications include:

  • Antiretroviral Therapy: Often used alongside other antiretroviral agents to enhance therapeutic efficacy.
  • Pharmacokinetic Booster: Low doses of Ritonavir are sometimes used not only for antiviral activity but also to boost the effectiveness of other protease inhibitors by inhibiting their metabolism .

In addition to its clinical use, ongoing research explores new formulations and delivery methods to improve patient outcomes.

Historical Development and Evolution of Ritonavir

Discovery and Initial Antiretroviral Applications

Ritonavir (chemical name: 1,3-thiazol-5-ylmethyl N-[(2S,3S,5S)-3-hydroxy-5-[(2S)-3-methyl-2-{[methyl({[2-(propan-2-yl)-1,3-thiazol-4-yl]methyl})carbamoyl]amino}butanamido]-1,6-diphenylhexan-2-yl]carbamate) was developed by Abbott Laboratories as part of intensive efforts to combat HIV/AIDS in the late 1980s. Patented in 1989, it emerged from structure-based drug design targeting the human immunodeficiency virus type 1 (HIV-1) protease, a critical enzyme for viral replication [1] [2]. The compound originated from iterative modifications of precursor molecules like A-80987, with optimization focused on enhancing bioavailability and metabolic stability. Key structural innovations included pseudo-C₂-symmetric hydroxyethylamine core scaffolds and heterocyclic P3/P2′ groups (thiazolyl moieties), which improved binding affinity to the protease active site [2] [6].

In vitro studies demonstrated potent inhibition of HIV-1 protease, with half-maximal effective concentration (EC₅₀) values of 0.02 μM. Ritonavir exhibited high selectivity for HIV-1 and HIV-2 retropepsins over human aspartic proteases like pepsin, minimizing off-target effects [2]. Clinical trials in advanced HIV patients revealed significant immunologic benefits: a 1996 study showed a 3.7% mortality rate in ritonavir-treated groups versus 8.4% in placebo groups, alongside increased CD4⁺ lymphocyte counts [1] [5]. This led to United States Food and Drug Administration (FDA) approval in 1996 under the brand name Norvir, positioning ritonavir among the first protease inhibitors to alter HIV treatment paradigms [1] [4].

Table 1: Key Properties of Early Ritonavir

PropertyValue/Description
Molecular FormulaC₃₇H₄₈N₆O₅S₂
Molecular Weight720.95 g·mol⁻¹
Protease Inhibition (EC₅₀)0.02 μM (HIV-1)
Initial Dosage Form100 mg soft-gel capsules
Year of FDA Approval1996

Transition from HIV Protease Inhibitor to Pharmacokinetic Enhancer

By the late 1990s, ritonavir’s utility shifted from primary antiviral agent to a pharmacokinetic enhancer due to its potent inhibition of cytochrome P450 3A4 (CYP3A4), a key drug-metabolizing enzyme. Researchers discovered that low-dose ritonavir (100–200 mg daily) irreversibly inhibited intestinal and hepatic CYP3A4, thereby increasing systemic exposure of coadministered protease inhibitors [1] [8]. This "boosting" mechanism allowed for:

  • Reduced Dosing Frequency: Drugs like saquinavir and indinavir, previously dosed three times daily, transitioned to twice-daily regimens [3] [6].
  • Enhanced Efficacy: Plasma concentrations of boosted protease inhibitors consistently exceeded inhibitory thresholds, improving viral suppression [6] [8].
  • Barrier to Resistance: Higher drug levels impeded viral breakthrough, particularly for agents with low genetic barriers like early-generation protease inhibitors [6].

The paradigm crystallized with the 2000 approval of lopinavir/ritonavir (Kaletra), the first coformulated protease inhibitor combination. Kaletra demonstrated superiority over unboosted regimens in maintaining undetectable viral loads (<50 copies·mL⁻¹) and became a cornerstone of Highly Active Antiretroviral Therapy [7] [8]. Ritonavir’s boosting effect was later extended to non-HIV applications, including hepatitis C (e.g., ombitasvir/paritaprevir/ritonavir) and COVID-19 antivirals [1] [8]. Mechanistically, ritonavir binds CYP3A4 via heme iron complexation and mechanism-based inactivation, with effects persisting for 2–3 days post-discontinuation [8].

Table 2: Major Ritonavir-Boosted Therapeutic Regimens

Boosted AgentTherapeutic AreaKey Clinical Advancement
LopinavirHIVFirst coformulated PI; superior viral suppression
SaquinavirHIVEnabled twice-daily dosing; improved adherence
DarunavirHIVHigh genetic barrier in treatment-experienced patients
ParitaprevirHepatitis CAchieved >90% sustained virologic response
NirmatrelvirCOVID-1989% reduction in hospitalization/death risk

Patent History and Regulatory Milestones

Ritonavir’s intellectual property journey began with Abbott Laboratories’ 1989 patent (US Patent 5,541,206), securing exclusivity for its chemical structure and antiviral applications [1]. Initial FDA approval in 1996 covered its use as a standalone protease inhibitor for HIV-1 infection. However, patent extensions were filed to protect ritonavir’s novel application as a pharmacokinetic enhancer, notably for lopinavir/ritonavir (approved 2000) [7] [8].

Regulatory milestones reflect evolving applications:

  • 1996: Initial FDA approval for HIV monotherapy (600 mg twice daily) [1] [4].
  • 2000: Approval of lopinavir/ritonavir coformulation, validating the boosting paradigm [7].
  • 2013: European Medicines Agency authorization for ritonavir-boosted hepatitis C regimens [1].
  • 2020: United States approval of generic ritonavir capsules, increasing accessibility [1].
  • 2021/2023: Emergency use authorization (2021) and full FDA approval (2023) for nirmatrelvir/ritonavir (Paxlovid) for COVID-19 [8].

Ritonavir was added to the World Health Organization’s List of Essential Medicines in 2009, underscoring its global health impact [1]. The transition to generics has significantly reduced costs, though formulation innovations (e.g., heat-stable tablets in 2010) addressed early storage limitations [7] [8].

Table 3: Regulatory Milestones for Ritonavir

YearMilestoneJurisdiction/Organization
1989Compound patentedUnited States
1996Initial FDA approval for HIV treatmentUnited States
2000Lopinavir/ritonavir coformulation approvedUnited States, European Union
2009Added to WHO Essential Medicines ListWorld Health Organization
2020First generic ritonavir approvedUnited States
2021Emergency use for COVID-19 (nirmatrelvir/ritonavir)United States, United Kingdom
2023Full FDA approval for COVID-19 indicationUnited States

Properties

CAS Number

155213-67-5

Product Name

Ritonavir

IUPAC Name

1,3-thiazol-5-ylmethyl N-[(2S,3S,5S)-3-hydroxy-5-[[(2S)-3-methyl-2-[[methyl-[(2-propan-2-yl-1,3-thiazol-4-yl)methyl]carbamoyl]amino]butanoyl]amino]-1,6-diphenylhexan-2-yl]carbamate

Molecular Formula

C37H48N6O5S2

Molecular Weight

720.9 g/mol

InChI

InChI=1S/C37H48N6O5S2/c1-24(2)33(42-36(46)43(5)20-29-22-49-35(40-29)25(3)4)34(45)39-28(16-26-12-8-6-9-13-26)18-32(44)31(17-27-14-10-7-11-15-27)41-37(47)48-21-30-19-38-23-50-30/h6-15,19,22-25,28,31-33,44H,16-18,20-21H2,1-5H3,(H,39,45)(H,41,47)(H,42,46)/t28-,31-,32-,33-/m0/s1

InChI Key

NCDNCNXCDXHOMX-XGKFQTDJSA-N

SMILES

CC(C)C1=NC(=CS1)CN(C)C(=O)NC(C(C)C)C(=O)NC(CC2=CC=CC=C2)CC(C(CC3=CC=CC=C3)NC(=O)OCC4=CN=CS4)O

Solubility

Practically insoluble
Freely soluble in methanol and ethanol; soluble in isopropanol.
In water, 1.1X10-4 mg/L @ 25 °C /Estimated/
1.26e-03 g/L

Synonyms

155213-67-5; Norvir; ABT-538; A-84538; Abbott 84538

Canonical SMILES

CC(C)C1=NC(=CS1)CN(C)C(=O)NC(C(C)C)C(=O)NC(CC2=CC=CC=C2)CC(C(CC3=CC=CC=C3)NC(=O)OCC4=CN=CS4)O

Isomeric SMILES

CC(C)C1=NC(=CS1)CN(C)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CC2=CC=CC=C2)C[C@@H]([C@H](CC3=CC=CC=C3)NC(=O)OCC4=CN=CS4)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.